molecular formula C16H17N5O3 B11145715 N-{3-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]phenyl}-3,5-dimethyl-4-isoxazolecarboxamide

N-{3-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]phenyl}-3,5-dimethyl-4-isoxazolecarboxamide

Cat. No.: B11145715
M. Wt: 327.34 g/mol
InChI Key: MVOLNUCOAFRDIZ-UHFFFAOYSA-N
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Description

N-{3-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]phenyl}-3,5-dimethyl-4-isoxazolecarboxamide is a heterocyclic compound featuring a 1,2,4-triazole ring substituted with a methoxymethyl group at position 3, linked to a phenyl ring. This phenyl group is further connected to a 3,5-dimethylisoxazolecarboxamide moiety. The methoxymethyl group may enhance solubility, while the isoxazolecarboxamide moiety could contribute to target binding affinity.

Properties

Molecular Formula

C16H17N5O3

Molecular Weight

327.34 g/mol

IUPAC Name

N-[3-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide

InChI

InChI=1S/C16H17N5O3/c1-9-14(10(2)24-21-9)16(22)17-12-6-4-5-11(7-12)15-18-13(8-23-3)19-20-15/h4-7H,8H2,1-3H3,(H,17,22)(H,18,19,20)

InChI Key

MVOLNUCOAFRDIZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)C(=O)NC2=CC=CC(=C2)C3=NNC(=N3)COC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]phenyl}-3,5-dimethyl-4-isoxazolecarboxamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the formation of the triazole ring through cyclization reactions, followed by the introduction of the isoxazole ring and the carboxamide group. Common reagents used in these reactions include methoxymethyl chloride, triazole precursors, and isoxazole derivatives. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-{3-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]phenyl}-3,5-dimethyl-4-isoxazolecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. The reaction conditions may vary depending on the desired product, but typically involve controlled temperature, pressure, and pH.

Major Products

The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield oxides, while substitution reactions may produce a variety of substituted derivatives.

Scientific Research Applications

N-{3-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]phenyl}-3,5-dimethyl-4-isoxazolecarboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as drug development and disease treatment.

    Industry: It is used in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of N-{3-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]phenyl}-3,5-dimethyl-4-isoxazolecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Compound 29 from

A structurally related compound, 4-Methoxybenzyl 3-((3-(4-(3-acetamidophenyl)piperidin-1-yl)propyl)carbamoyl)-4-(3,4-difluorophenyl)-6-(methoxymethyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (29) , shares the methoxymethyl substituent and a triazole-like heterocyclic system. Key differences include:

  • Core Structure : Compound 29 contains a tetrahydropyrimidine ring, whereas the target compound features an isoxazole ring.
  • Substituents : Both compounds have methoxymethyl groups, but compound 29 includes a piperidine-propylcarbamoyl chain and a 3,4-difluorophenyl group, which are absent in the target compound.
  • Synthetic Conditions : Compound 29 was synthesized under argon, indicating sensitivity to oxidation—a factor that may also apply to the target compound during synthesis .
Feature Target Compound Compound 29
Core Heterocycle Isoxazole Tetrahydropyrimidine
Triazole Substituent 3-(methoxymethyl)-1H-1,2,4-triazol-5-yl Not explicitly stated (likely a different triazole substitution)
Additional Groups 3,5-dimethylisoxazolecarboxamide Piperidine-propylcarbamoyl, 3,4-difluorophenyl
Synthetic Environment Not specified in evidence Argon atmosphere

Triazeno-Imidazole Carboxamides ()

Compounds like 5-(3,3-dimethyl-1-triazenyl)-1H-imidazole-4-carboxamide (PubMed ID 9) and related analogues share carboxamide functional groups but differ in their heterocyclic cores. The triazeno group (N=N–N) in these compounds contrasts with the triazole (N–N–C–N) in the target compound, leading to distinct electronic and steric properties. Such differences may influence metabolic stability and target selectivity .

Isoxazole-Containing Analogues ()

Compounds such as (4S,5S)-Thiazol-5-ylmethyl 4-benzyl-5-{(S)-2-[(S)-4-isopropyl-2,5-dioxoimidazolidin-1-yl]-3-phenylpropyl}-2-oxooxazolidine-3-carboxylate from Pharmacopeial Forum (2017) feature isoxazole-like oxazolidine rings but incorporate thiazole and imidazolidinone groups. These structures highlight the diversity of isoxazole derivatives in drug design, though their biological targets (e.g., antimicrobial vs. anticancer) may differ significantly from the triazole-isoxazole hybrid discussed here .

Research Implications and Gaps

  • Bioactivity Potential: The triazole-isoxazole scaffold may offer dual mechanisms of action, combining the kinase inhibition often seen in triazoles with the anti-inflammatory properties of isoxazoles.
  • Synthetic Challenges : The methoxymethyl group and aromatic systems may require inert atmospheric conditions (e.g., argon) for stability during synthesis, as inferred from compound 29 .
  • Analytical Techniques : Structural elucidation of such compounds likely relies on crystallographic tools like SHELX, which is widely used for small-molecule refinement .

Further studies are needed to explore the target compound’s binding affinities, metabolic stability, and therapeutic applications relative to its analogues.

Biological Activity

N-{3-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]phenyl}-3,5-dimethyl-4-isoxazolecarboxamide is a compound of significant interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a triazole ring and an isoxazole moiety, which are known to contribute to various biological activities. The molecular formula is C15_{15}H18_{18}N4_{4}O2_{2}, and its molecular weight is approximately 286.33 g/mol.

Structural Components

  • Triazole Ring : Associated with antifungal and anticancer properties.
  • Isoxazole Moiety : Known for its role in neuroactive compounds.
  • Phenyl Group : Enhances lipophilicity and potential receptor interactions.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. A significant focus has been on its ability to inhibit steroid sulfatase (STS), an enzyme implicated in breast cancer progression.

Case Study: STS Inhibition

In vitro studies demonstrated that derivatives of similar triazole compounds exhibited potent STS inhibitory activity. For instance, one study reported IC50_{50} values for related compounds ranging from 0.21 nM to 1.06 nM, indicating strong potential for therapeutic applications in breast cancer treatment .

The mechanism by which this compound exerts its biological effects involves:

  • Inhibition of Enzyme Activity : The compound likely disrupts the enzymatic activity of STS, leading to reduced levels of estrogen that can fuel certain cancers.
  • Cellular Signaling Modulation : Its interaction with various cellular pathways may enhance apoptosis in cancer cells.

Structure-Activity Relationship (SAR)

Research into SAR has indicated that modifications to the triazole and isoxazole components can significantly affect biological potency. For example:

Compound ModificationImpact on Activity
Addition of Fluorine at meta positionIncreased STS inhibition
Methyl substitutions on the isoxazoleEnhanced lipophilicity and cellular uptake

In Vitro Studies

In vitro assays have shown that compounds with similar structures exhibit varying degrees of potency against cancer cell lines such as MCF-7. The most active compounds demonstrated residual enzymatic activity below 5% at concentrations as low as 10 nM .

In Vivo Studies

While in vitro results are promising, further in vivo studies are required to validate efficacy and safety profiles. Preliminary animal studies suggest potential for significant tumor reduction; however, comprehensive toxicological assessments are necessary.

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